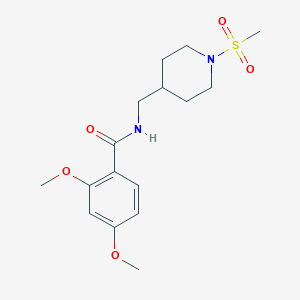

2,4-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2,4-dimethoxy-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5S/c1-22-13-4-5-14(15(10-13)23-2)16(19)17-11-12-6-8-18(9-7-12)24(3,20)21/h4-5,10,12H,6-9,11H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMZVZZIGSWVPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(methylsulfonyl)piperidine in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is also a critical factor, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the benzamide core can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can produce amines.

Scientific Research Applications

2,4-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

2,4-dimethoxybenzamide: Lacks the piperidine ring and methylsulfonyl group, resulting in different chemical properties and biological activities.

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide:

Uniqueness

2,4-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is unique due to the combination of methoxy groups, a piperidine ring, and a methylsulfonyl group. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Biological Activity

2,4-Dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core substituted with two methoxy groups and a piperidine moiety containing a methylsulfonyl group. This unique structure is believed to contribute to its biological activity by facilitating interactions with various biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H24N2O5S |

| Molecular Weight | 368.44 g/mol |

| InChI Key | KFTLRXBFGKNEPU-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The methoxy and piperidine groups enhance binding affinity to various molecular targets, which may include:

- Receptors : Potential interactions with neurotransmitter receptors.

- Enzymes : Inhibition of key enzymes involved in metabolic pathways.

Antibacterial Activity

Research has indicated that compounds with similar structural features exhibit antibacterial properties. For instance, studies on piperidine derivatives have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis . The incorporation of the methylsulfonyl group may enhance these effects by increasing solubility and bioavailability.

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Piperidine derivatives have been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines . Further research is required to elucidate the specific pathways affected by this compound.

Enzyme Inhibition

The compound may also inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Inhibitors of AChE are investigated for their therapeutic potential in neurodegenerative diseases like Alzheimer's . The sulfonyl group contributes to the binding interactions necessary for enzyme inhibition.

Case Studies and Research Findings

- Study on Piperidine Derivatives : A series of piperidine-based compounds were synthesized and evaluated for their biological activities. The results indicated that modifications at the benzamide position significantly influenced antibacterial and enzyme inhibitory activities .

- Anticancer Screening : In vitro studies demonstrated that related compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is attributed to the unique interactions facilitated by the methoxy and piperidine groups .

- Binding Studies : Docking studies have shown that similar compounds bind effectively to bovine serum albumin (BSA), suggesting good pharmacokinetic profiles which are essential for therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.